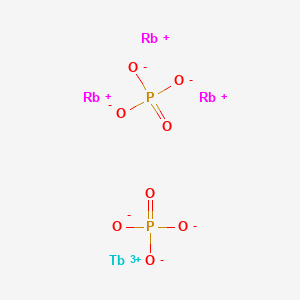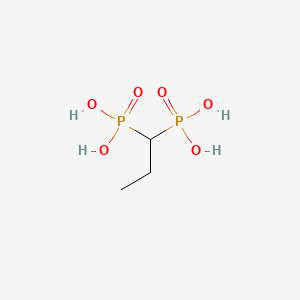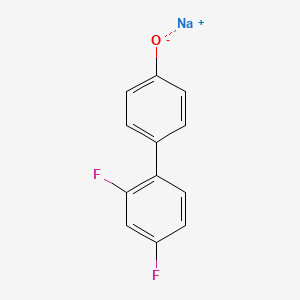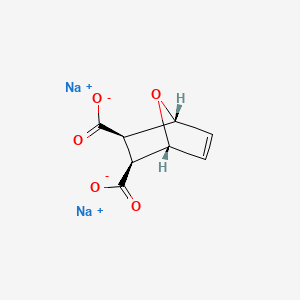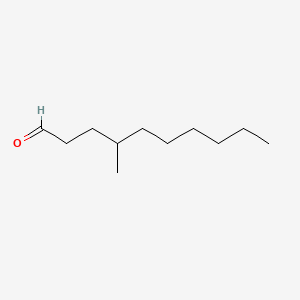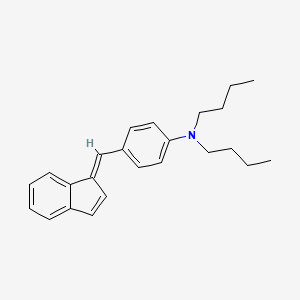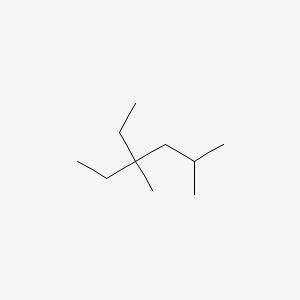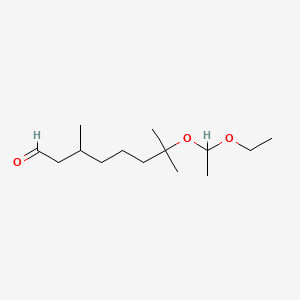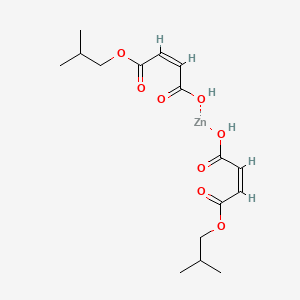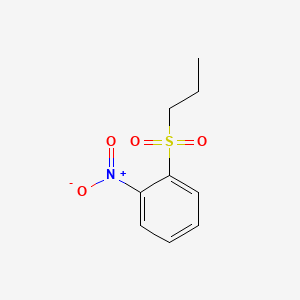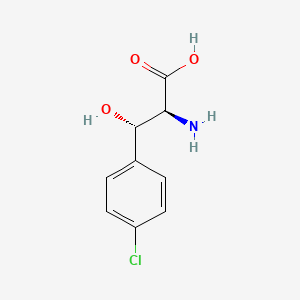
6-Isobutyl-1,1,3,3-tetramethylindan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isobutyl-1,1,3,3-tetramethylindan-5-ol is a chemical compound with the molecular formula C₁₇H₂₆O and a molecular weight of 246.39 g/mol . It is an achiral molecule, meaning it does not have stereoisomers. This compound is known for its unique structure, which includes an indan backbone substituted with isobutyl and tetramethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutyl-1,1,3,3-tetramethylindan-5-ol typically involves the alkylation of an indan derivative. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the indan, followed by the addition of isobutyl bromide and tetramethylsilane as alkylating agents. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or nickel complexes can enhance the reaction efficiency and selectivity. The final product is typically purified through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the hydroxyl group can be replaced by halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-Isobutyl-1,1,3,3-tetramethylindan-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 6-Isobutyl-1,1,3,3-tetramethylindan-5-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets are still under investigation, but it is believed to influence oxidative stress and inflammatory responses.
Comparison with Similar Compounds
- 2,3-Dihydro-1,1,3,3-tetramethyl-6-(2-methylpropyl)-1H-inden-5-ol
- 1H-Inden-5-ol, 2,3-dihydro-1,1,3,3-tetramethyl-6-(2-methylpropyl)-
Comparison: 6-Isobutyl-1,1,3,3-tetramethylindan-5-ol is unique due to its specific substitution pattern on the indan backbone, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
93892-34-3 |
|---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1,1,3,3-tetramethyl-6-(2-methylpropyl)-2H-inden-5-ol |
InChI |
InChI=1S/C17H26O/c1-11(2)7-12-8-13-14(9-15(12)18)17(5,6)10-16(13,3)4/h8-9,11,18H,7,10H2,1-6H3 |
InChI Key |
NZXCKXLASHGCFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC2=C(C=C1O)C(CC2(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


